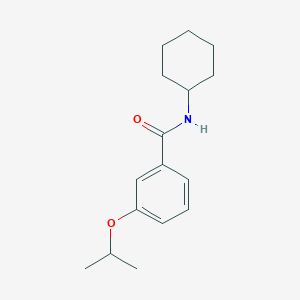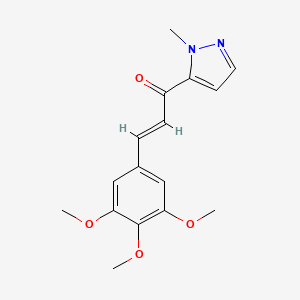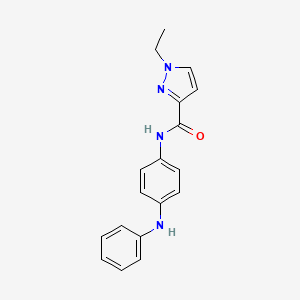
2-(4-hexylphenyl)-5-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pyrimidine derivatives, including structures similar to 2-(4-Hexylphenyl)-5-pyrimidinamine, are often synthesized through various chemical methods. For example, the reaction of 2-amino-3-hydroxylpridine with 2-acetylbutyrolactone could be relevant to its synthesis. Additionally, Suzuki cross-coupling reactions are commonly employed for creating such molecules by linking boronic acid derivatives with halides under specific conditions, suggesting a potential method for its synthesis (Zhang et al., 2010).
Molecular Structure Analysis
Pyrimidine derivatives, including compounds similar to 2-(4-Hexylphenyl)-5-pyrimidinamine, usually exhibit varied molecular structures that significantly impact their properties and applications. For instance, the presence of hexyl chains and other substituents can influence the overall molecular geometry and solubility properties (Barceló-Oliver et al., 2013).
Chemical Reactions and Properties
Pyrimidine compounds can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, which are essential for modifying their chemical properties for specific applications. The presence of a hexylphenyl group could affect its reactivity and interaction with other chemical entities.
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and crystallinity, of pyrimidine-based compounds, can vary significantly depending on their molecular structure. For example, fluorinated polyimides derived from pyrimidine-containing monomers show good solubility in polar solvents and high thermal stability, which may be relevant to the physical properties of 2-(4-Hexylphenyl)-5-pyrimidinamine (Guan et al., 2014).
Aplicaciones Científicas De Investigación
Novel Soluble Polyimides
Research has led to the development of novel aromatic diamine monomers and fluorinated polyimides exhibiting good solubility, outstanding mechanical properties, and low moisture absorptions. These polyimides, derived from pyridine-containing high-performance polymers, offer a significant advancement in materials science due to their potential application in electronics and optics due to their flexibility, transparency, and high thermal stability (Guan et al., 2014); (Guan et al., 2015).
Fluorescent Poly(Pyridine-Imide) Acid Chemosensors
Novel diamines containing heterocyclic pyridine have been synthesized for the development of fluorescent poly(pyridine-imide) chemosensors. These materials can act as "off-on" fluorescent switchers for acids, showcasing their potential for sensing applications and the development of smart materials (Wang et al., 2008).
High-Performance Polyimide Films
Studies have synthesized new diamine monomers to create polyimides with high glass transition and thermal stability. These materials exhibit excellent solubility, mechanical properties, and fluorescence upon protonation, indicating their usefulness in high-temperature applications and potentially in optoelectronic devices (Wang et al., 2008).
ε-Caprolactone Polymerization Initiators
Research on yttrium complexes with pyrrolyl ligands has unveiled their efficiency as initiators for the ring-opening polymerization of ε-caprolactone, hinting at their role in creating biodegradable polymers with potential biomedical applications (Matsuo et al., 2001).
Polyimides for Optoelectronic Devices
The development of novel polyimides containing pyridine and ketone units has been explored, with these materials demonstrating promising properties for high-performance materials. Their outstanding mechanical properties and thermal stability make them suitable for applications in optoelectronic devices (Wang et al., 2016).
Propiedades
IUPAC Name |
2-(4-hexylphenyl)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-2-3-4-5-6-13-7-9-14(10-8-13)16-18-11-15(17)12-19-16/h7-12H,2-6,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCOPVUZVBHGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(4-hexylphenyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5500320.png)
![4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5500330.png)
![ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5500345.png)

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)
![(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)


![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)
![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)
![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)
![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)
![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)